Non-Mutagenicity in Chromosomal Aberration Assay
In a head-to-head mutagenicity study of eight commercial insecticides administered per os, Propotox M and Gamacarbatox were the only two formulations that did not induce a statistically significant increase in chromosomal aberrations, whereas the remaining six insecticides (Bi 58 EC, Metasystox (I) forte, Sadofos 30, Nogos 50 EC, Foschlor 25, and Thiodan 35) all produced statistically significant increases in chromatid gaps and chromatid breaks in Syrian hamster bone marrow cells [1]. This places Propotox M in a distinct low-genotoxicity category among commercial insecticide formulations tested under identical experimental conditions.
| Evidence Dimension | Induction of chromosomal aberrations in bone marrow cells after oral administration |
|---|---|
| Target Compound Data | Propotox M: nonmutagenic (no statistically significant increase in aberrations) |
| Comparator Or Baseline | Six of eight commercial insecticides (Bi 58 EC, Metasystox (I) forte, Sadofos 30, Nogos 50 EC, Foschlor 25, Thiodan 35): statistically significant increase in chromatid gaps and chromatid breaks |
| Quantified Difference | Qualitative categorical difference: nonmutagenic vs. mutagenic; only 2 of 8 tested formulations (Propotox M and Gamacarbatox) were nonmutagenic |
| Conditions | Chromosomal aberration analysis in bone marrow cells of Syrian hamsters (Mesocricetus auratus); per os administration; test compound doses based on LD50 fractions |
Why This Matters
For procurement in genetic toxicology screening programs or environmental safety assessments, Propotox M offers a verified nonmutagenic profile that distinguishes it from the majority of commercial insecticide formulations tested in the same assay system, reducing confounding genotoxicity variables in experimental designs.
- [1] Dzwonkowska A, Hubner H. Mutagenicity testing of commercial insecticides administered per os. Pol J Occup Med. 1989;2(3):286-93. PMID: 2489431. View Source
